2-(4-Bromophenyl)-3-hydroxypropanenitrile
Overview
Description
2-(4-Bromophenyl)-3-hydroxypropanenitrile is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.073. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Amino Alcohols : A study conducted by Isakhanyan, Gevorgyan, and Panosyan (2008) demonstrated the synthesis of tertiary amino alcohols, including 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, by reacting 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds. These products can be viewed as Trihexyphenidyl analogs (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Environmental and Health Implications
- Oxidation in Water Treatment : Jiang et al. (2014) explored the oxidation kinetics of bromophenols (BrPs) during water treatment with potassium permanganate. The study found that these BrPs, including 2-bromophenol, react with Mn(VII) and can lead to the formation of brominated polymeric products, which could have altered toxicological effects compared to their precursors (Jiang et al., 2014).
Biological and Pharmacological Activities
- Anticancer Activities : Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, and found it to have significant anticancer activities on human lung cancer cell lines. The compound induced cell cycle arrest and apoptosis in these cells, mediated by the reactive oxygen species (ROS)-dependent PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).
- Antioxidant Properties : Olsen et al. (2013) investigated the antioxidant activity of bromophenols isolated from the red alga Vertebrata lanosa. These compounds exhibited potent activity in biochemical and cellular antioxidant assays, highlighting their potential as antioxidants (Olsen et al., 2013).
Other Applications
- Antimicrobial Activities : Zhao et al. (2012) designed and synthesized 1,2,3-triazole derivatives incorporating bromophenol groups, demonstrating their potent antimicrobial activities against various microorganisms. This study provides valuable insights for future antimicrobial research (Zhao et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Bromophenyl compounds are known to interact with various enzymes and proteins . The bromine atom in the bromophenyl group can form halogen bonds with proteins, influencing their structure and function .
Cellular Effects
Bromophenyl compounds have been shown to influence cell function . For instance, they can affect cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Bromophenyl)-3-hydroxypropanenitrile is not well-established. Bromophenyl compounds can bind to specific target proteins, thereby interfering with their normal function .
Temporal Effects in Laboratory Settings
Bromophenyl compounds are known to undergo various reactions, such as free radical bromination and nucleophilic substitution .
Dosage Effects in Animal Models
Bromophenyl compounds have been shown to exhibit biological activities in animal models .
Metabolic Pathways
Bromophenyl compounds are known to participate in various metabolic processes .
Transport and Distribution
Bromophenyl compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Bromophenyl compounds have been shown to exhibit specific subcellular localization in mitochondria .
Properties
IUPAC Name |
2-(4-bromophenyl)-3-hydroxypropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESFFTQXAPAXNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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